molecular formula C7H14ClNO3S B15260432 4-Ethoxypiperidine-1-sulfonyl chloride

4-Ethoxypiperidine-1-sulfonyl chloride

Cat. No.: B15260432
M. Wt: 227.71 g/mol
InChI Key: BPFVLNMFCZSWNT-UHFFFAOYSA-N
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Description

4-Ethoxypiperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is used as an intermediate in organic synthesis and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxypiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxypiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4-Ethoxypiperidine+Chlorosulfonic Acid4-Ethoxypiperidine-1-sulfonyl chloride+HCl\text{4-Ethoxypiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 4-Ethoxypiperidine+Chlorosulfonic Acid→4-Ethoxypiperidine-1-sulfonyl chloride+HCl

The reaction is usually performed at low temperatures to prevent side reactions and decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxypiperidine-1-sulfonyl chloride
  • 4-Propoxypiperidine-1-sulfonyl chloride
  • 4-Butoxypiperidine-1-sulfonyl chloride

Uniqueness

4-Ethoxypiperidine-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-ethoxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-2-12-7-3-5-9(6-4-7)13(8,10)11/h7H,2-6H2,1H3

InChI Key

BPFVLNMFCZSWNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(CC1)S(=O)(=O)Cl

Origin of Product

United States

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